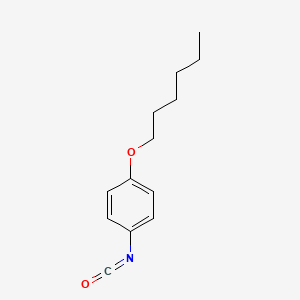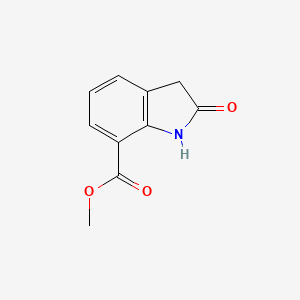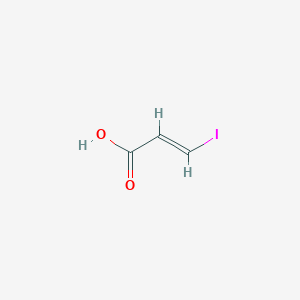
(E)-3-Iodoacrylic acid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (for example, whether it’s an acid, base, salt, etc.).
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, molar mass, and acidity or basicity (pH).Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Functionalised Carboxylic Acids
The reaction of (Z)-3-iodoacrylic acid with other compounds leads to the stereoselective synthesis of functionalized (E)-α,β-unsaturated carboxylic acids. This process, which involves free radical intermediates, is significant for the precise construction of complex molecules in organic chemistry (Foubelo, Lloret, & Yus, 1994).
Hypervalent Iodine Reagents
(E)-3-Iodoacrylic acid derivatives can be oxidized to form hypervalent iodine(III) reagents. These reagents exhibit superior or similar reactivity compared to conventional hypervalent iodine(III) reagents and are used in various chemical reactions (Shah et al., 2009).
Functionalization of Polyacrylamide Substrates
Acrylic acid, including its derivatives, is utilized to functionalize polyacrylamide substrates for protein patterning. This application is crucial in cell mechanobiology research, providing a platform for exploring the influence of substrate stiffness and ligand density on cell behavior (Poellmann & Wagoner Johnson, 2013).
Synthesis of Bioactive Compounds
(E)-3-Iodoacrylic acid is used in the synthesis of bioactive compounds, such as 2E,4E,6E,11Z-octadecatetraenoic acid, through a series of metal-catalyzed coupling and hydro-metallation reactions. This highlights its role in the synthesis of complex molecular structures (Ghomsi, Goureau, & Treilhou, 2005).
Patterning Polyacrylamide Substrates
(E)-3-Iodoacrylic acid contributes to the patterning of polyacrylamide substrates. This technique is important for creating platforms to study cell behavior in relation to different physical and chemical environments (Poellmann & Wagoner Johnson, 2013).
Detection of Acrylic Acid Production
A transcriptional sensor using (E)-3-Iodoacrylic acid has been developed for in vivo detection of acrylic acid production in E. coli. This sensor aids in the rapid detection of bio-acrylic acid, which is important for various biotechnological applications (Raghavan et al., 2019).
Synthesis of Branched Carboxylic Acid-Functionalized Polyolefins
Ethylene-co-acrylic acid copolymers, synthesized using (E)-3-Iodoacrylic acid, have industrial importance due to their applications in various fields. This synthesis route offers better control over microstructures and material properties (Dai & Chen, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves determining appropriate safety precautions for handling and disposing of the compound.
Zukünftige Richtungen
This could involve suggesting further research that could be done to learn more about the compound, such as studying its potential uses, improving methods of synthesizing it, or investigating its mechanism of action more closely.
Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. If you have a different compound in mind or need information on a specific aspect of “(E)-3-Iodoacrylic acid”, please provide more details.
Eigenschaften
IUPAC Name |
(E)-3-iodoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDLVHJHUMSAC-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Iodoacrylic acid | |
CAS RN |
6372-02-7 | |
| Record name | (2E)-3-iodoprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




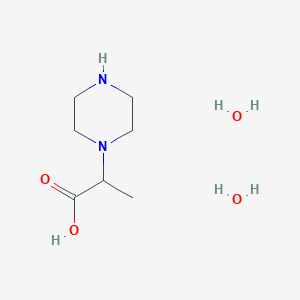

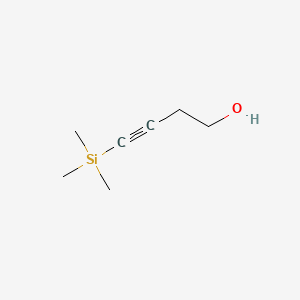
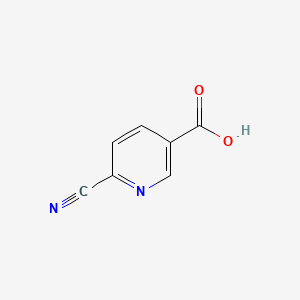
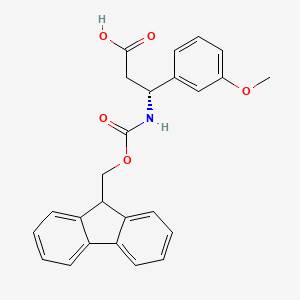
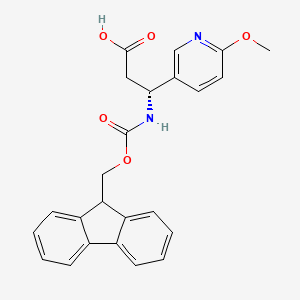

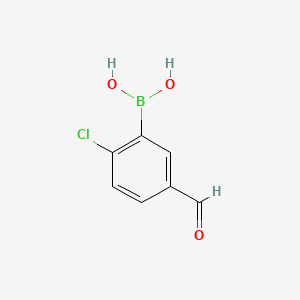
![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)
